molecular formula C24H27N5O4 B4519218 N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B4519218
M. Wt: 449.5 g/mol
InChI Key: GOKHRAGGVJBXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide is 449.20630436 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Screening

N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenyl-1-piperazinyl)-1(6H)-pyridazinyl]acetamide and related compounds have been explored for their chemical synthesis and potential biological activities. For instance, the chemical synthesis processes of similar compounds have been detailed, highlighting their potential as cardiac, neuroprotective, dermatological, and cytostatic agents (Habernickel, 2002). Another study focused on synthesizing benzyl and sulfonyl derivatives, demonstrating significant antibacterial, antifungal, and anthelmintic activities. This research also explored their application in latent fingerprint analysis for forensic science (Khan et al., 2019).

Drug Design and Dopamine Receptor Modulation

The compound's design and its analogs have been investigated for their ability to modulate dopamine receptors, which is critical for treating various neurological disorders. One study elaborated on designing and synthesizing analogs that enhance the binding of dopamine D2 receptor agonists, suggesting the compound's potential in modulating dopamine receptor activities (Baures et al., 1994).

Radioligand Development for PET Imaging

The development of positron emission tomography (PET) ligands for investigating central neurokinin(1) (NK1) receptors has been another significant area of research. Studies have synthesized and evaluated compounds like [11C]R116301 for their potential as PET ligands, offering insights into their synthesis, biodistribution, and application in visualizing NK1 receptors in vivo (Van der Mey et al., 2005).

Antimicrobial and Antioxidant Applications

Further investigations into N-substituted benzyl/phenyl derivatives of similar compounds have revealed their antimicrobial and antioxidant activities. These studies highlight the compounds' potential in addressing microbial infections and oxidative stress, contributing to a broader understanding of their therapeutic applications (Ahmad et al., 2012).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-32-19-8-9-20(21(16-19)33-2)25-23(30)17-29-24(31)11-10-22(26-29)28-14-12-27(13-15-28)18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHRAGGVJBXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
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N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
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N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
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N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
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N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
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N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.